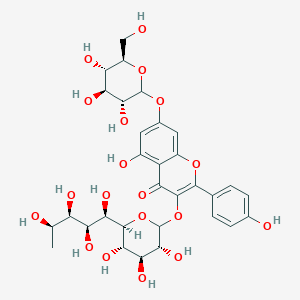

Kaempferol-3-rhamnoglucoside-7-glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol-3-rhamnoglucoside-7-glucoside is a natural flavonoid glycoside isolated from the leaves of Eugenia uniflora . This compound is known for its anti-inflammatory activities, which are attributed to its ability to inhibit prostaglandin synthesis . It has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Kaempferol-3-rhamnoglucoside-7-glucoside can be synthesized through enzymatic hydrolysis of its glycosides. The enzymatic hydrolysis involves the use of β-glucosidase and α-L-rhamnosidase to convert kaempferol glycosides into kaempferol . This method is environmentally friendly and efficient, providing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources such as the leaves of Eugenia uniflora. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反应分析

Types of Reactions

Kaempferol-3-rhamnoglucoside-7-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Anticancer Properties

Kaempferol and its glycosides, including kaempferol-3-rhamnoglucoside-7-glucoside, have shown promising anticancer activities. Research indicates that kaempferol can modulate multiple signaling pathways involved in cancer progression, such as apoptosis, cell cycle regulation, and metastasis.

Case Study: Breast Cancer

In breast cancer models, kaempferol treatment resulted in the upregulation of CDK inhibitors such as p21 and p27 while downregulating cyclins D1 and E. This suggests a significant role for kaempferol in controlling cell proliferation and survival in cancerous tissues .

Antioxidant Activity

This compound exhibits strong antioxidant properties that contribute to its protective effects against oxidative stress-related diseases.

Hepatoprotective Effects

Research has shown that this compound can significantly reduce liver damage induced by carbon tetrachloride (CCl₄) in animal models. It was found to lower serum levels of liver enzymes (ALT and AST), indicating reduced hepatocyte injury .

| Parameter | CCl₄ Group | Kaempferol Treatment Group |

|---|---|---|

| ALT (U/L) | Elevated | Significantly Reduced |

| AST (U/L) | Elevated | Significantly Reduced |

This hepatoprotective effect is attributed to the compound's ability to scavenge free radicals and prevent lipid peroxidation in liver tissues .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens, including bacteria and fungi.

Dietary Applications

Given its presence in numerous plant-based foods, this compound is considered a beneficial dietary component. Its incorporation into functional foods could provide health benefits associated with cancer prevention, liver protection, and enhanced immunity due to its antioxidant and antimicrobial properties.

作用机制

Kaempferol-3-rhamnoglucoside-7-glucoside exerts its effects through various molecular targets and pathways. It inhibits the phosphorylation of PI3K and AKT, thereby protecting cells from inflammatory injury . It also modulates several proinflammatory signaling pathways, including the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and β-catenin cascade . Additionally, it has been shown to inhibit the replication of certain viruses and reduce tumor cell growth by modulating cell cycle proteins and inducing apoptosis .

相似化合物的比较

Kaempferol-3-rhamnoglucoside-7-glucoside is unique due to its specific glycoside structure, which imparts distinct biological activities. Similar compounds include:

Kaempferol-7-O-glucoside: Known for its strong HIV-1 reverse transcriptase inhibitory activity.

Kaempferol-3-O-rhamnoside: Exhibits significant antioxidant and anti-inflammatory activities.

Kaempferol-3-O-rutinoside: Shows high antiproliferative effects on various cancer cell lines.

These compounds share similar flavonoid structures but differ in their glycoside moieties, leading to variations in their biological activities and applications.

生物活性

Kaempferol-3-rhamnoglucoside-7-glucoside (KRG) is a flavonoid glycoside derived from kaempferol, a widely studied flavonoid known for its diverse biological activities. This article reviews the biological activity of KRG, focusing on its antioxidant, anti-inflammatory, anticancer, and hepatoprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

KRG is characterized by its unique glycosidic structure, which includes rhamnose and glucose moieties. This structure influences its bioavailability and biological effects. The presence of these sugar units can affect the absorption and metabolism of kaempferol in the body, as glycosides are typically hydrolyzed by gut microbiota before absorption .

Antioxidant Activity

KRG exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. Several studies have demonstrated that kaempferol and its glycosides can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Key Findings:

- DPPH Scavenging Activity: KRG shows considerable DPPH radical scavenging ability, indicating its potential to act as a natural antioxidant .

- Cell Protection: In vitro studies have shown that KRG can protect human cells from oxidative damage induced by hydrogen peroxide (H2O2), maintaining mitochondrial membrane potential and reducing reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and KRG has been shown to modulate inflammatory responses effectively. Research indicates that kaempferol glycosides inhibit the production of pro-inflammatory cytokines and enzymes.

Key Findings:

- Inhibition of NO Production: KRG significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, demonstrating its anti-inflammatory potential .

- Cytokine Modulation: Studies have reported that kaempferol derivatives can downregulate the expression of TNF-α and IL-6, further supporting their role in inflammation modulation .

Anticancer Activity

The anticancer properties of KRG have garnered considerable attention due to their potential therapeutic implications. Various studies have highlighted its ability to induce apoptosis in cancer cells through different mechanisms.

Key Findings:

- Cell Line Studies: In vitro studies indicate that KRG exhibits potent antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), CT26 (colon cancer), and B16F1 (melanoma) cells. The IC50 values for KRG were significantly lower than those for other kaempferol glycosides, suggesting a stronger anticancer effect .

- Mechanisms of Action: KRG induces apoptosis via caspase activation and modulation of the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation .

Hepatoprotective Effects

KRG has shown promising hepatoprotective effects, particularly against chemically induced liver injury.

Key Findings:

- Liver Enzyme Reduction: In animal models, administration of KRG significantly reduced serum levels of liver enzymes ALT and AST after CCl4-induced liver damage, indicating protection against hepatocyte injury .

- Histopathological Improvements: Histological examinations revealed that KRG treatment improved liver morphology compared to untreated controls, further supporting its protective role against liver damage .

Summary Table of Biological Activities

Case Studies

Several case studies highlight the efficacy of KRG in various health contexts:

- Diabetes Management: A study demonstrated that kaempferol glycosides improve insulin sensitivity and reduce blood glucose levels in diabetic mice models .

- Cancer Therapy: Clinical observations suggest that kaempferol can enhance the efficacy of chemotherapeutic agents like etoposide in leukemia cells by increasing apoptosis rates .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTNVROUKPTERI-OLYJACQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。